molecular formula C14H14N4O3 B14017680 3-Methyl-5-oxo-10-propyl-5lambda~5~-benzo[g]pteridine-2,4(3H,10H)-dione CAS No. 58668-92-1

3-Methyl-5-oxo-10-propyl-5lambda~5~-benzo[g]pteridine-2,4(3H,10H)-dione

Cat. No.: B14017680
CAS No.: 58668-92-1
M. Wt: 286.29 g/mol
InChI Key: VVWHNICHMJPNDP-UHFFFAOYSA-N
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Description

Benzo[g]pteridine-2,4(3H,10H)-dione, 3-methyl-10-propyl-, 5-oxide is a heterocyclic compound belonging to the pteridine family Pteridines are known for their diverse biological activities and are often studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzo[g]pteridine-2,4(3H,10H)-dione, 3-methyl-10-propyl-, 5-oxide typically involves multi-step organic reactions. The starting materials often include substituted anilines and aldehydes, which undergo cyclization reactions to form the pteridine core.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

Benzo[g]pteridine-2,4(3H,10H)-dione, 3-methyl-10-propyl-, 5-oxide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of additional oxides, while substitution reactions can introduce various functional groups, enhancing the compound’s biological activity .

Scientific Research Applications

Benzo[g]pteridine-2,4(3H,10H)-dione, 3-methyl-10-propyl-, 5-oxide has several scientific research applications:

Mechanism of Action

The mechanism of action of Benzo[g]pteridine-2,4(3H,10H)-dione, 3-methyl-10-propyl-, 5-oxide involves its interaction with specific molecular targets. It can act as an enzyme inhibitor by binding to the active site of enzymes, thereby blocking their activity. The compound may also interact with DNA and RNA, affecting gene expression and protein synthesis. The exact pathways involved depend on the specific biological context and the target molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzo[g]pteridine-2,4(3H,10H)-dione, 3-methyl-10-propyl-, 5-oxide is unique due to its specific substituents, which confer distinct chemical and biological properties. The presence of the methyl and propyl groups, along with the 5-oxide functionality, enhances its potential as a therapeutic agent and its versatility in chemical synthesis .

Properties

CAS No.

58668-92-1

Molecular Formula

C14H14N4O3

Molecular Weight

286.29 g/mol

IUPAC Name

3-methyl-5-oxido-10-propylbenzo[g]pteridin-5-ium-2,4-dione

InChI

InChI=1S/C14H14N4O3/c1-3-8-17-9-6-4-5-7-10(9)18(21)11-12(17)15-14(20)16(2)13(11)19/h4-7H,3,8H2,1-2H3

InChI Key

VVWHNICHMJPNDP-UHFFFAOYSA-N

Canonical SMILES

CCCN1C2=CC=CC=C2[N+](=C3C1=NC(=O)N(C3=O)C)[O-]

Origin of Product

United States

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